molecular formula C18H15NO2 B6415805 2-(3-Benzyloxyphenyl)-4-hydroxypyridine CAS No. 1261974-95-1

2-(3-Benzyloxyphenyl)-4-hydroxypyridine

Cat. No.: B6415805
CAS No.: 1261974-95-1
M. Wt: 277.3 g/mol
InChI Key: JOIOWJZHLGAAAN-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)-4-hydroxypyridine: is an organic compound that belongs to the class of phenol ethers It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyloxyphenyl)-4-hydroxypyridine typically involves the reaction of 3-benzyloxybenzaldehyde with 4-hydroxypyridine under specific conditions. One common method is the Claisen-Schmidt condensation reaction, which is base-catalyzed and involves the formation of a chalcone intermediate. This intermediate is then cyclized to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzylic position of the compound can undergo oxidation to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HNO3/H2SO4 for nitration, Br2/FeBr3 for bromination.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro and bromo derivatives.

Scientific Research Applications

Chemistry: 2-(3-Benzyloxyphenyl)-4-hydroxypyridine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further functionalization.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development .

Medicine: The compound is explored for its anti-inflammatory and analgesic properties. It is also being investigated for its role in treating metabolic disorders such as propionic acidemia.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including pH-responsive drug delivery systems and polymeric materials.

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA can lead to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-(3-Benzyloxyphenyl)-4-hydroxypyridine stands out due to its dual functional groups (benzyloxy and hydroxypyridine), which provide a versatile platform for chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-16-9-10-19-18(12-16)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIOWJZHLGAAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=O)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692787
Record name 2-[3-(Benzyloxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-95-1
Record name 2-[3-(Benzyloxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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